molecular formula C9H9N3O2 B031665 3-Benzotriazol-1-yl-propionic acid CAS No. 654-15-9

3-Benzotriazol-1-yl-propionic acid

Cat. No.: B031665
CAS No.: 654-15-9
M. Wt: 191.19 g/mol
InChI Key: NZNPMUUOXMZCBF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Benzotriazol-1-yl-propionic acid is a derivative of benzotriazole, a compound that has been extensively explored for the synthesis of molecules of varied biological and pharmaceutical importance . Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Mode of Action

Benzotriazole derivatives, in general, are known to interact with their targets through diverse non-covalent interactions . These interactions allow benzotriazole derivatives to bind with enzymes and receptors in biological systems, thereby exerting their biological effects .

Biochemical Pathways

Benzotriazole derivatives have been shown to impact a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzotriazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . For instance, benzotriazole-substituted benzoate derivatives have been shown to effectively inhibit the proliferation of hepatocarcinoma BEL-7402 cells .

Action Environment

It’s worth noting that the physicochemical properties of benzotriazole derivatives can be influenced by their immediate molecular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzotriazol-1-yl-propionic acid typically involves the reaction of benzotriazole with a suitable propionic acid derivative. One common method is the reaction of benzotriazole with 3-bromopropionic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Benzotriazol-1-yl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzotriazol-1-yl-propionic acid is unique due to its propionic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

3-(benzotriazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9(14)5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNPMUUOXMZCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340280
Record name 3-(1H-Benzotriazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

654-15-9
Record name 1H-Benzotriazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Benzotriazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 654-15-9
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